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Compound of Interest

Compound Name: 5-Bromo-3-methylpyridin-2-ol

Cat. No.: B1267132 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the structural elucidation of 5-Bromo-3-methylpyridin-2-ol.
While a comprehensive experimental dataset for this specific compound is not readily available

in the public domain, this document synthesizes the known information and provides a

framework for its characterization based on established chemical principles and data from

closely related analogues.

Chemical Identity and Structural Properties
5-Bromo-3-methylpyridin-2-ol is a halogenated and methylated derivative of pyridin-2-ol. A

critical aspect of its structure is the existence of a tautomeric equilibrium between the pyridin-2-

ol and the pyridin-2(1H)-one forms. This equilibrium is a common feature for 2-

hydroxypyridines and can be influenced by factors such as the solvent, temperature, and pH.

Table 1: General Properties of 5-Bromo-3-methylpyridin-2-ol
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Property Value

Molecular Formula C₆H₆BrNO

Molecular Weight 188.02 g/mol

CAS Number 89488-30-2

Canonical SMILES CC1=CC(=CN=C1O)Br

InChI Key
InChIKey=BRDNYPQJPSXWLD-

UHFFFAOYSA-N

Note: Physicochemical properties such as melting point, boiling point, and solubility have not

been definitively reported in publicly accessible literature.

The two primary tautomeric forms are:

5-Bromo-3-methylpyridin-2-ol: The aromatic alcohol form.

5-Bromo-3-methylpyridin-2(1H)-one: The lactam form.

Due to the stability of the amide group in the lactam form, the equilibrium often favors the

pyridin-2(1H)-one tautomer. Spectroscopic analysis is essential to determine the predominant

form under specific conditions.

Spectroscopic Characterization (Predicted)
While experimental spectra for 5-Bromo-3-methylpyridin-2-ol are not available, the expected

spectroscopic data can be predicted based on its structure and data from analogous

compounds.

Table 2: Predicted Spectroscopic Data for 5-Bromo-3-methylpyridin-2(1H)-one
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Technique Predicted Observations

¹H NMR

- A singlet for the methyl protons (CH₃) around δ

2.0-2.5 ppm.- Two singlets or doublets for the

aromatic protons (CH) in the region of δ 7.0-8.0

ppm.- A broad singlet for the N-H proton (if in a

non-exchanging solvent) at a downfield

chemical shift, potentially >10 ppm.

¹³C NMR

- A peak for the methyl carbon (CH₃) around δ

15-25 ppm.- A peak for the carbonyl carbon

(C=O) in the pyridinone ring around δ 160-170

ppm.- Four peaks for the other ring carbons,

with their chemical shifts influenced by the

bromine and methyl substituents. The carbon

bearing the bromine would be at a lower field.

IR Spectroscopy

- A C=O stretching band for the lactam group

around 1640-1680 cm⁻¹.- N-H stretching

vibration (if the pyridinone tautomer is present)

as a broad band around 3000-3400 cm⁻¹.- C-H

stretching bands for the aromatic and methyl

groups around 2850-3100 cm⁻¹.- C-Br

stretching vibration in the fingerprint region,

typically below 800 cm⁻¹.

Mass Spectrometry

- A molecular ion peak (M⁺) at m/z 187 and an

M+2 peak at m/z 189 of similar intensity, which

is characteristic of a compound containing one

bromine atom.- Fragmentation may involve the

loss of CO, Br, or methyl radicals.

Synthesis Strategies
A specific, detailed experimental protocol for the synthesis of 5-Bromo-3-methylpyridin-2-ol is
not documented in readily available literature. However, a plausible synthetic route can be

proposed based on established pyridine chemistry. A common approach would involve the

diazotization of an amino-substituted precursor followed by hydrolysis.
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Logical Workflow for a Potential Synthesis:

2-Amino-3-methylpyridine Bromination
(e.g., NBS or Br₂) 2-Amino-5-bromo-3-methylpyridine Diazotization

(NaNO₂, H₂SO₄) Diazonium Salt Intermediate Hydrolysis
(H₂O, heat) 5-Bromo-3-methylpyridin-2-ol

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 5-Bromo-3-methylpyridin-2-ol.

General Experimental Considerations:

Bromination of 2-Amino-3-methylpyridine: The starting material, 2-amino-3-methylpyridine,

would first be brominated. This is typically achieved using a brominating agent such as N-

bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The amino group is an

activating group, and the bromine would be directed to the 5-position due to steric and

electronic factors.

Diazotization of 2-Amino-5-bromo-3-methylpyridine: The resulting 2-amino-5-bromo-3-

methylpyridine would then undergo diazotization. This reaction is carried out in a strong

acidic medium (like sulfuric acid) with sodium nitrite at low temperatures (typically 0-5 °C) to

form an unstable diazonium salt.

Hydrolysis of the Diazonium Salt: The diazonium salt is then hydrolyzed to the corresponding

pyridin-2-ol. This is usually achieved by heating the acidic reaction mixture. The diazonium

group is a good leaving group and is replaced by a hydroxyl group from the water.

Purification: The final product would be purified using standard techniques such as

recrystallization or column chromatography.

Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological

activity or the signaling pathways affected by 5-Bromo-3-methylpyridin-2-ol. While

substituted pyridin-2-one cores are known to exhibit a wide range of pharmacological activities,

including anticancer, antiviral, and antimicrobial effects, any discussion of a specific signaling

pathway for the title compound would be speculative.
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To fulfill the user's request for a visualization, a hypothetical workflow for screening the

biological activity of a novel compound like 5-Bromo-3-methylpyridin-2-ol is presented below.

This diagram illustrates the logical steps a researcher might take to identify and characterize its

biological effects.

Initial Screening

Mechanism of Action Studies

In Vivo Validation

5-Bromo-3-methylpyridin-2-ol

Cell-Based Assays
(e.g., cytotoxicity, proliferation)

Target-Based Assays
(e.g., enzyme inhibition)

Signaling Pathway Analysis
(e.g., Western Blot, Kinase Assays)

Identified Activity Identified Target

Gene Expression Profiling
(e.g., RNA-Seq) Animal Models of Disease

Pharmacokinetics/
Pharmacodynamics
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Caption: A logical workflow for the biological evaluation of a novel chemical entity.

Conclusion
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5-Bromo-3-methylpyridin-2-ol is a structurally interesting molecule with the potential for

further investigation. However, a comprehensive understanding of its properties is hampered

by the lack of published experimental data. The information and proposed methodologies in

this guide are intended to provide a foundation for researchers to undertake the synthesis and

detailed characterization of this compound. Future studies are required to elucidate its precise

physicochemical properties, confirm its spectroscopic profile, and explore its potential biological

activities.

To cite this document: BenchChem. [Structure Elucidation of 5-Bromo-3-methylpyridin-2-ol: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267132#5-bromo-3-methylpyridin-2-ol-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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